molecular formula C24H20F2N2O3S B2694053 2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 891119-42-9

2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2694053
CAS RN: 891119-42-9
M. Wt: 454.49
InChI Key: PGNJHNOLYZZTTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. It’s possible that the indole group could be formed through a Fischer indole synthesis or a similar reaction . The sulfonyl group could potentially be introduced using a sulfonyl chloride in a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group is aromatic, which means it is particularly stable and may influence the reactivity of the compound. The sulfonyl group is polar and may participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole group, for example, is nucleophilic and could potentially undergo electrophilic substitution reactions. The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of polar sulfonyl and amide groups could increase its solubility in polar solvents .

Scientific Research Applications

Novel Anti-Epileptic Drug Candidate

The compound, identified as DSP-0565, shows promise as a broad-spectrum anti-epileptic drug (AED) candidate. By optimizing a previous compound, researchers have found that replacing the sulfonamide group with a biphenyl acetamide scaffold leads to improved pharmacokinetic profiles, including better metabolic stability and no reactive metabolic production. DSP-0565 exhibited anti-convulsant activity in various models with a good safety margin, making it a potential clinical candidate for epilepsy treatment (Tanaka et al., 2019).

Fluorinating Agents for Synthesis

Potassium fluoride and cesium fluoride in formamide, N-methylformamide, or acetamide have been identified as efficient fluorinating agents. These agents are crucial for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from easily available sulfonates in high enantiomeric purity. The method’s scope and limitations provide a valuable synthetic route for incorporating fluorine into complex molecules, which is often sought after in drug development (Fritz-Langhals, 1994).

Modulation of the Immune Response to Tumors

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has demonstrated the capability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhances the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in increased tumor cell destruction. Additionally, it augments macrophage inhibitory effects on tumor cell growth in vitro, indicating potential applications in immunotherapy for cancer treatment (Wang et al., 2004).

Cytotoxic Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives has revealed compounds with significant cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These findings suggest the potential for developing new anticancer therapies based on sulfonamide chemistry, highlighting the versatility and therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of an indole group suggests it might interact with biological receptors that recognize this structure .

Future Directions

The study and application of this compound could go in many directions, depending on its properties and effects. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3S/c1-16-10-11-18(12-21(16)26)27-24(29)14-28-13-23(19-7-3-5-9-22(19)28)32(30,31)15-17-6-2-4-8-20(17)25/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNJHNOLYZZTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

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